1-Cyclopropanecarbonylpiperidine-4-carbonitrile

Description

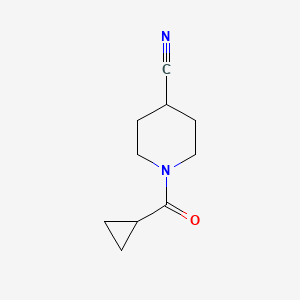

1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a nitrile group and at the 1-position with a cyclopropanecarbonyl moiety. This structure confers unique steric, electronic, and reactivity properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCBWUINXNCIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclopropanecarbonylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropanecarbonylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Researchers study its effects on biological systems to understand its potential therapeutic uses.

Industry: It is used in the production of high-quality reference standards for pharmaceutical testing

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are the cyclopropane ring, piperidine backbone, and nitrile group. Comparisons with analogs highlight variations in ring size, substituents, and functional groups:

Key Observations :

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be made from analogs:

Notes:

Biological Activity

1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 1-Cyclopropanecarbonyl-4-cyanopiperidine

- Molecular Formula : CHNO

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary investigations suggest that this compound may also possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in various cancer cell lines:

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

- Apoptotic Pathway Activation : In cancer cells, it activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Regulation : The compound has been observed to cause cell cycle arrest in certain cancer types, preventing further proliferation.

Case Studies

Several case studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of this compound against multidrug-resistant bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

-

Case Study on Cancer Treatment :

- Objective : To assess the anticancer effects of the compound in vitro.

- Findings : Results indicated that treatment with the compound led to reduced viability in cancer cell lines and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.